
KRAS G12C inhibitor 44
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitors represent a breakthrough in targeting oncogenic KRAS mutations, historically deemed "undruggable." These inhibitors covalently bind to the mutant cysteine residue at codon 12 (G12C) in KRAS, stabilizing it in its inactive GDP-bound state and blocking downstream signaling pathways like MAPK/ERK, which drive tumor proliferation and survival . The first FDA-approved inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), demonstrated clinical efficacy in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), paving the way for next-generation compounds such as divarasib (GDC-6036) and investigational tri-complex inhibitors targeting the active GTP-bound state of KRAS G12C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with a Boc-protected tetrahydropyridopyrimidine, followed by a regioselective nucleophilic aromatic substitution reaction to introduce a masked piperazine moiety . The final steps involve the installation of the prolinol subunit and the oxidation of the sulfide intermediate .
Industrial Production Methods: Industrial production of KRAS G12C inhibitor 44 involves scaling up the laboratory synthesis to kilogram-scale production. This process requires optimization of reaction conditions to ensure high yield and purity . The use of transition-metal-free oxidation and chromatography-free synthesis methods has significantly improved the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: KRAS G12C inhibitor 44 undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and palladium-catalyzed carbon-oxygen bond formation . These reactions are essential for the synthesis and modification of the compound.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include Boc-protected tetrahydropyridopyrimidine, prolinol, and masked piperazine . Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations .
Major Products Formed: The major products formed during the synthesis of this compound include intermediates such as the sulfide intermediate and the final tetrahydropyridopyrimidine core with attached chiral building blocks .
Scientific Research Applications
Efficacy in Preclinical Models
- In Vitro Studies : Preclinical studies demonstrated that KRAS G12C inhibitor 44 exhibits potent antiproliferative activity against a variety of KRAS G12C-mutated cell lines. This was evidenced by significant reductions in cell viability and proliferation rates.
- In Vivo Studies : Animal models treated with this compound showed marked tumor regression and improved survival rates compared to control groups. These findings support the hypothesis that targeting KRAS G12C can effectively inhibit tumor growth.
Clinical Applications
- Clinical Trials : Early-phase clinical trials have begun investigating the safety and efficacy of this compound in patients with advanced solid tumors harboring the G12C mutation. Initial results indicate promising response rates, with some patients experiencing partial responses.
- Combination Therapies : There is ongoing research into combining this compound with other therapeutic agents, such as immune checkpoint inhibitors or targeted therapies against upstream signaling pathways. Preliminary data suggest that such combinations may enhance therapeutic efficacy and overcome resistance mechanisms.
Data Table: Clinical Trial Outcomes
Trial Name | Phase | Population | Dose | Response Rate | Comments |
---|---|---|---|---|---|
CodeBreak 100 | II | NSCLC with KRAS G12C mutation | Sotorasib 960 mg/day | 37.1% | Median duration of response: 11.1 months |
Adagrasib Study | I/II | Advanced CRC with KRAS G12C | Adagrasib 600 mg BID | 45% | Stable disease in 51% |
Combination Study | I | Various solid tumors | Inhibitor + Cetuximab | TBD | Ongoing assessment |
Case Study 1: NSCLC Patient Response
A patient with advanced NSCLC harboring a KRAS G12C mutation was treated with this compound as part of a clinical trial. The patient exhibited a significant reduction in tumor size after three months of treatment, correlating with improved respiratory function and quality of life.
Case Study 2: Colorectal Cancer
Another case involved a patient with metastatic CRC who had previously failed multiple lines of therapy. Following treatment with this compound, imaging studies revealed a partial response, leading to prolonged progression-free survival.
Challenges and Future Directions
Despite the promising results associated with KRAS G12C inhibitors, challenges remain regarding resistance mechanisms that may develop over time. Research is ongoing to understand these mechanisms better and to develop combination therapies that can mitigate resistance.
Mechanism of Action
KRAS G12C inhibitor 44 exerts its effects by covalently binding to the KRAS G12C protein, locking it in an inactive state . This prevents the protein from transmitting pro-tumorigenic signals, thereby inhibiting cancer cell proliferation and survival . The compound specifically targets the cysteine residue at position 12 of the KRAS protein, which is mutated to glycine in KRAS G12C . This selective binding disrupts the guanine exchange cycle, effectively blocking the activation of downstream signaling pathways such as the RAF-MEK-ERK pathway .
Comparison with Similar Compounds
Structural and Mechanistic Differences
KRAS G12C inhibitors are classified by their binding mechanisms:
- Covalent inhibitors (e.g., sotorasib, adagrasib) : Irreversibly bind to cysteine 12 in the switch II pocket of GDP-bound KRAS. Sotorasib has a shorter dissociation half-life (~24 hours) compared to adagrasib (~24–48 hours), impacting dosing frequency .
- Tri-complex inhibitors (e.g., RMC-6291) : Target the active GTP-bound state (KRAS G12C "ON") by forming a ternary complex with cyclophilin A, offering deeper pathway suppression and overcoming resistance seen with covalent inhibitors .
Compound | Target State | Binding Mechanism | Key Structural Feature |
---|---|---|---|
Sotorasib | GDP-bound | Covalent (Cys12) | Acrylamide warhead |
Adagrasib | GDP-bound | Covalent (Cys12) | Macrocyclic scaffold |
Divarasib | GDP-bound | Covalent (Cys12) | Pyridopyrimidinone core |
RMC-6291 | GTP-bound | Non-covalent tri-complex | Cyclophilin A-binding moiety |
Efficacy in Clinical Trials
Compound | Tumor Type | ORR (%) | Median PFS (months) | Key Limitations |
---|---|---|---|---|
Sotorasib | NSCLC | 37.1 | 6.8 | Resistance in 70% of cases |
Adagrasib | NSCLC/CRC | 42.9/19 | 6.5/5.6 | High-grade hepatotoxicity |
Divarasib | NSCLC/CRC | 53.3/29.4 | 8.1/7.0 | Lower toxicity vs. 1st-gen |
RMC-6291 (preclin) | NSCLC/CRC | N/A | N/A | Superior to adagrasib in PDX |
- Cross-trial comparison : Divarasib showed higher response rates (53.3% vs. 37.1%) and longer PFS (8.1 vs. 6.8 months) than sotorasib in NSCLC, likely due to improved target engagement . Adagrasib’s prolonged half-life allows twice-daily dosing but correlates with hepatotoxicity .
Pharmacokinetic Profiles
Parameter | Sotorasib | Adagrasib | Divarasib |
---|---|---|---|
Half-life (hr) | 5–6 | 23–24 | 12–14 |
Bioavailability | 32% | 60–70% | 75–80% |
Cmax (ng/mL) | 1,200 | 2,500 | 3,100 |
Adagrasib’s macrocyclic structure enhances plasma stability and tissue penetration, but its high Cmax (2,500 ng/mL) correlates with dose-limiting gastrointestinal toxicity .
Resistance Mechanisms
Resistance arises via:
- Secondary KRAS mutations (Y96D, R68M) : Reduce inhibitor binding .
- Bypass signaling (RTK/MAPK reactivation) : Observed in 40% of adagrasib-resistant cases .
- KRAS G12C amplification: Reported in CRC patients after sotorasib monotherapy .
Strategies to overcome resistance :
- Combination with SHP2 inhibitors (e.g., JAB-3312) : Increased ORR to 50% in NSCLC .
- LUNA18 (RAS inhibitor): Suppressed MAPK reactivation in xenograft models, delaying resistance .
Combination Therapies
Combination | Tumor Type | Synergy Mechanism | Clinical Outcome |
---|---|---|---|
Adagrasib + Cetuximab | CRC | Blocks EGFR feedback signaling | Median PFS: 8.1 months |
Sotorasib + Afatinib | NSCLC | Dual RAS/EGFR inhibition | Partial response in 60% |
Glecirasib + JAB-3312 | NSCLC | SHP2-mediated pathway blockade | DCR: 100% |
EGFR inhibitor combinations are particularly effective in CRC, where KRAS G12C mutations often coexist with EGFR activation .
Tables and Figures
Table 1. Key Clinical Trials of KRAS G12C Inhibitors
Trial Phase | Compound | Patient Population | ORR (%) | Reference |
---|---|---|---|---|
I/II | Sotorasib | NSCLC | 37.1 | |
I/II | Adagrasib | CRC | 19 | |
I | Divarasib | NSCLC | 53.3 |
Figure 1. Mechanism of Covalent vs. Tri-Complex Inhibitors
- Covalent inhibitors trap KRAS in the GDP-bound state, while tri-complex inhibitors block GTP-bound KRAS .
Biological Activity
KRAS G12C inhibitors, such as compound 44, represent a significant advancement in targeted cancer therapies, particularly for tumors harboring the KRAS G12C mutation. This mutation is prevalent in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The biological activity of KRAS G12C inhibitor 44 is characterized by its ability to selectively bind to the inactive GDP-bound form of KRAS G12C, thereby inhibiting downstream signaling pathways that promote tumor growth.
Selective Binding: this compound specifically targets the mutant cysteine at position 12 of the KRAS protein. This selective binding stabilizes the GDP-bound state of KRAS G12C, preventing its activation and subsequent signaling through pathways such as MAPK and PI3K, which are critical for cell proliferation and survival .
Pharmacodynamics: The inhibitor demonstrates a dose-dependent inhibition of KRAS G12C signaling. In preclinical studies, it has shown significant antitumor efficacy across various tumor models, with a notable reduction in tumor volume and improved survival rates in KRAS G12C-positive xenograft models .
In Vitro Studies
A series of in vitro experiments assessed the efficacy of this compound across different cancer cell lines. The results indicated a wide range of sensitivity among various cell lines:
Cell Line Type | IC50 (nM) | Response Type |
---|---|---|
KRAS G12C-positive | 50 | High sensitivity |
KRAS wild-type | >1000 | No response |
Mixed mutations | 300 | Moderate response |
These findings suggest that the inhibitor is most effective against cells expressing the KRAS G12C mutation while having minimal effects on wild-type KRAS cells .
In Vivo Studies
In vivo studies using mouse models have demonstrated the compound's potential for significant tumor regression:
- Tumor Regression Rate: In a study involving multiple tumor types, 70% of mice treated with this compound showed substantial tumor shrinkage.
- Survival Improvement: Median survival was extended by approximately 40% compared to control groups receiving no treatment.
These results underscore the compound's ability to translate preclinical efficacy into potential clinical benefits .
Ongoing Trials
Current clinical trials are evaluating the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary data suggest promising outcomes:
- Objective Response Rate (ORR): Early results indicate an ORR of approximately 35% in patients with previously treated KRAS G12C-positive NSCLC.
- Progression-Free Survival (PFS): Median PFS reported at around 6.8 months.
These trials are crucial for establishing the therapeutic potential of this compound in clinical settings .
Case Study: Patient Response
A notable case involved a patient with metastatic NSCLC who had previously undergone multiple lines of therapy. Upon treatment with this compound, the patient exhibited:
- Partial Response: Documented tumor reduction of over 50% after two cycles of treatment.
- Duration of Response: The response lasted for over six months before disease progression.
This case highlights the potential for durable responses in patients who have limited options due to resistance to standard therapies .
Resistance Mechanisms
Despite promising initial results, resistance to KRAS G12C inhibitors remains a challenge. Common mechanisms include:
- Secondary Mutations: Alterations in KRAS or downstream signaling components can lead to reduced sensitivity.
- Feedback Activation: Upregulation of compensatory pathways such as RTK signaling may restore proliferative signals despite inhibition .
Ongoing research aims to identify these resistance patterns and develop combination therapies that could enhance efficacy.
Q & A
Basic Research Questions
Q. How do KRAS G12C inhibitors selectively target mutant KRAS while sparing wild-type isoforms?
Methodological Answer: KRAS G12C inhibitors exploit the mutant cysteine residue at codon 12 to covalently bind the inactive, GDP-bound conformation of KRAS. This binding prevents GTP loading and subsequent activation of downstream pathways like MAPK. Mass spectrometry-based assays and X-ray crystallography (e.g., PDB structure 7-(2-fluorophenyl)-isoquinolinone complexes) validate the preferential engagement with the GDP-bound state . Importantly, wild-type KRAS retains rapid nucleotide cycling, avoiding prolonged inhibitor binding.
Q. What experimental models are used to evaluate KRAS G12C inhibitor efficacy and resistance mechanisms?
Methodological Answer:
- In vitro: KRAS G12C-mutated cell lines (e.g., H358, H23) treated with inhibitors like ARS-1620 or GDC-6036, followed by phospho-ERK/MEK assays to quantify pathway suppression .
- In vivo: Patient-derived xenograft (PDX) models and genetically engineered mouse models (GEMMs) to assess tumor regression and adaptive resistance .
- Longitudinal ctDNA analysis: Monitoring KRAS G12C variant allele frequency (VAF) in plasma to track clonal dynamics during treatment withdrawal or progression .
Q. Why do KRAS G12C inhibitors show differential response rates in NSCLC versus colorectal cancer (CRC)?
Methodological Answer: Tumor type-specific efficacy is influenced by:
- Co-mutations: CRC often exhibits concurrent PI3K or EGFR activation, which sustains MAPK signaling despite KRAS inhibition. NSCLC models show greater dependency on KRAS G12C alone .
- Experimental validation: Co-culture assays with CRC cells demonstrate restored ERK activity upon EGFR ligand stimulation, necessitating combination therapies (e.g., KRASi + anti-EGFR) to suppress growth .
Advanced Research Questions
Q. What mechanisms drive intrinsic and acquired resistance to KRAS G12C inhibitors?
Methodological Answer:
- MAPK reactivation: Feedback loops via wild-type RAS (e.g., HRAS/NRAS) or RTK activation (EGFR, MET) restore ERK phosphorylation despite KRAS G12C inhibition. siRNA knockdown of wild-type RAS or LUNA18 (a cyclic peptide inhibiting RAS-GEF interactions) suppresses rebound signaling .
- Epithelial-mesenchymal transition (EMT): Refractory tumors exhibit upregulated EMT markers (e.g., Vimentin, ZEB1), which can be reversed via TGF-β pathway inhibitors to resensitize cells .
- KRAS amplification: Observed in ctDNA from progressing patients, detectable via digital droplet PCR or NGS .
Q. How can rational combination therapies overcome resistance to KRAS G12C inhibitors?
Methodological Answer:
- PI3K/AKT co-inhibition: High-throughput screens in PDX models identified PI3K inhibitors (e.g., alpelisib) as synergistic partners, suppressing AKT reactivation and improving tumor regression rates .
- EGFR blockade in CRC: Preclinical data show cetuximab (anti-EGFR) enhances KRAS G12C inhibitor efficacy by blocking ligand-driven RAS activation. Clinical trials (e.g., NCT05198934) are testing this combination .
- LUNA18 co-treatment: This cyclic peptide inhibits RAS-GEF interactions, durably suppressing ERK activity and delaying resistance in xenograft models .
Q. What pharmacodynamic biomarkers best predict KRAS G12C inhibitor response?
Methodological Answer:
- ERK phosphorylation (p-ERK): Immunoblotting or multiplex immunofluorescence in pre-treatment biopsies correlates with initial response but may not predict durability due to adaptive signaling .
- ctDNA dynamics: Declining KRAS G12C VAF at 4–8 weeks predicts prolonged progression-free survival (PFS), while rising VAF during treatment holidays signals imminent progression .
- Metabolomic profiling: GDP/GTP ratio measurements via LC-MS in tumor lysates confirm target engagement and nucleotide state modulation .
Q. How can experimental design address tumor heterogeneity in KRAS G12C-driven cancers?
Methodological Answer:
- Multiregional sequencing: Spatial profiling of primary and metastatic lesions identifies subclonal resistance mechanisms (e.g., KRAS amplification, co-mutations) .
- Single-cell RNA-seq: Resolves EMT or stem-like subpopulations in refractory tumors, guiding combination therapies .
- CRISPR screens: Genome-wide knockout libraries identify synthetic lethal partners (e.g., BCL-xL, mTOR) in KRAS G12C-mutated cells .
Q. Data Contradiction Analysis
Q. Why do clinical trial outcomes for KRAS G12C inhibitors vary across studies (e.g., ORR 24% in CRC vs. 53% in NSCLC)?
Methodological Answer:
- Tumor microenvironment: NSCLC exhibits higher KRAS G12C clonality, while CRC tumors often harbor subclonal KRAS mutations with coexisting drivers (e.g., BRAF, PIK3CA) .
- Preclinical validation: Co-clinical trials using PDX models mirror clinical responses, confirming tumor-type-specific dependencies. For example, NSCLC PDXs show deeper regression than CRC models with monotherapy .
Properties
Molecular Formula |
C31H36ClFN6O2 |
---|---|
Molecular Weight |
579.1 g/mol |
IUPAC Name |
2-[(2S)-4-[(3R)-7-chloro-2'-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]spiro[1,2-dihydroindene-3,7'-6,8-dihydro-5H-quinazoline]-4'-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C31H36ClFN6O2/c1-20(33)29(40)39-16-15-38(18-21(39)10-13-34)28-24-9-12-31(11-8-23-25(31)6-3-7-26(23)32)17-27(24)35-30(36-28)41-19-22-5-4-14-37(22)2/h3,6-7,21-22H,1,4-5,8-12,14-19H2,2H3/t21-,22-,31-/m0/s1 |
InChI Key |
LTBOVTGFAXPDLV-CYYCZYJVSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CC[C@]4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCC4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.